molecular formula C8H15F3O2 B13724587 2-(2,2,2-Trifluoroethyl)hexane-1,1-diol

2-(2,2,2-Trifluoroethyl)hexane-1,1-diol

Cat. No.: B13724587
M. Wt: 200.20 g/mol
InChI Key: ZAEIQOLUTRNIRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Butyl 2,2,2-trifluoroethylacetaldehyde acetal: is an organic compound with the molecular formula C8H15F3O2. It is a derivative of acetaldehyde and is characterized by the presence of a trifluoroethyl group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-butyl 2,2,2-trifluoroethylacetaldehyde acetal typically involves the reaction of n-butyl alcohol with 2,2,2-trifluoroacetaldehyde. The reaction is carried out under acidic conditions, often using a catalyst such as p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified through distillation .

Industrial Production Methods: In an industrial setting, the production of n-butyl 2,2,2-trifluoroethylacetaldehyde acetal follows a similar synthetic route but on a larger scale. The process involves the continuous addition of reactants and the use of industrial distillation equipment to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: n-Butyl 2,2,2-trifluoroethylacetaldehyde acetal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

n-Butyl 2,2,2-trifluoroethylacetaldehyde acetal has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce trifluoroethyl groups into molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions involving acetals.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-butyl 2,2,2-trifluoroethylacetaldehyde acetal involves its ability to act as a protecting group for aldehydes and ketones. The acetal group can be hydrolyzed under acidic conditions to release the original aldehyde or ketone. This property is utilized in various synthetic pathways to protect sensitive functional groups during chemical reactions .

Comparison with Similar Compounds

Uniqueness: n-Butyl 2,2,2-trifluoroethylacetaldehyde acetal is unique due to the presence of both the n-butyl and trifluoroethyl groups. This combination imparts specific reactivity and solubility properties, making it valuable in various chemical and industrial applications .

Properties

Molecular Formula

C8H15F3O2

Molecular Weight

200.20 g/mol

IUPAC Name

2-(2,2,2-trifluoroethyl)hexane-1,1-diol

InChI

InChI=1S/C8H15F3O2/c1-2-3-4-6(7(12)13)5-8(9,10)11/h6-7,12-13H,2-5H2,1H3

InChI Key

ZAEIQOLUTRNIRG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(F)(F)F)C(O)O

Origin of Product

United States

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